Glucagon (19-29)

Calcium signaling Hepatocyte Ca²⁺-ATPase

Glucagon (19-29), also known as miniglucagon or des(1-18) glucagon, is an endogenous C-terminal peptide fragment (amino acids 19-29) derived from the proteolytic processing of the full-length 29-amino acid hormone glucagon. This 11-amino acid peptide acts as a local regulator of pancreatic islet physiology and exerts biological effects that are distinct from those of its parent molecule, glucagon (1-29).

Molecular Formula C61H89N15O18S
Molecular Weight 1352.5 g/mol
CAS No. 64790-15-4
Cat. No. B1671599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon (19-29)
CAS64790-15-4
Synonymsdes(1-18) glucagon
glucagon (19-29)
glucagon(19-29)
miniglucagon
Molecular FormulaC61H89N15O18S
Molecular Weight1352.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1
InChIKeySVHJFTNFNMWDBS-FPLSMPAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glucagon (19-29) (CAS 64790-15-4) for Research: Procurement & Scientific Selection Guide


Glucagon (19-29), also known as miniglucagon or des(1-18) glucagon, is an endogenous C-terminal peptide fragment (amino acids 19-29) derived from the proteolytic processing of the full-length 29-amino acid hormone glucagon [1]. This 11-amino acid peptide acts as a local regulator of pancreatic islet physiology and exerts biological effects that are distinct from those of its parent molecule, glucagon (1-29) [2]. Its well-documented functions include potent inhibition of insulin secretion, inhibition of the liver plasma membrane Ca²⁺ pump, and a modulatory role in the positive inotropic effect of glucagon on cardiac tissue [1].

Why Glucagon (19-29) (CAS 64790-15-4) Is Not Interchangeable with Full-Length Glucagon or Other Fragments


Selecting the correct glucagon-derived peptide for research is critical, as the biological activity is exquisitely dependent on the specific amino acid sequence. The full-length hormone glucagon (1-29) acts primarily through the Gs-coupled glucagon receptor to stimulate adenylate cyclase and increase cAMP, thereby promoting hepatic glucose production [1]. In stark contrast, its endogenous fragment, glucagon (19-29), lacks the N-terminal residues required for adenylate cyclase activation and cAMP elevation [2]. Furthermore, other glucagon fragments, such as glucagon (22-29), exhibit vastly reduced potency (Ki = 1 μM) and low maximal efficacy (5-15% inhibition) on the (Ca²⁺-Mg²⁺)-ATPase compared to glucagon (19-29) [3]. These fundamental differences in signaling mechanisms and potency underscore the importance of selecting the correct research tool.

Quantitative Evidence for Glucagon (19-29) (CAS 64790-15-4): Key Differentiators vs. Glucagon (1-29) and Glucagon (22-29)


1000-Fold Higher Potency in Liver Ca²⁺ Pump Inhibition Compared to Full-Length Glucagon

Glucagon (19-29) is a remarkably more potent inhibitor of the liver plasma membrane calcium pump than its parent molecule, glucagon (1-29). This specific action is independent of adenylate cyclase activation and is mediated by G proteins [1]. This dramatic difference in potency defines the biological specificity of the fragment [2].

Calcium signaling Hepatocyte Ca²⁺-ATPase Liver metabolism

Picomolar Potency (ID₅₀ = 1 pM) as an Inhibitor of Glucose-Stimulated Insulin Secretion

Glucagon (19-29) is a highly potent and efficient inhibitor of insulin release from pancreatic β-cells, functioning at picomolar concentrations [1]. This is a key differentiator from full-length glucagon, which, depending on dose and context, can either stimulate or have no effect on insulin secretion . The action of glucagon (19-29) is cAMP-independent and involves hyperpolarization of the β-cell membrane [1].

Insulin secretion Pancreatic beta-cell Diabetes research Islet physiology

Distinct Mechanism: cAMP-Independent G-Protein Mediated Action Differentiates from Glucagon (1-29)

A defining feature of glucagon (19-29) is its inability to activate adenylate cyclase, the classic second messenger pathway for glucagon (1-29). While glucagon (1-29) signals via Gs to increase cAMP, glucagon (19-29) is totally ineffective in this regard [1]. Instead, its actions on the Ca²⁺ pump and insulin secretion are mediated by alternative G protein-dependent pathways, including a pertussis toxin-sensitive G protein in β-cells [2].

Signal transduction G protein cAMP GPCR Adenylate cyclase

Superior Potency over Glucagon (22-29) as a Ca²⁺-ATPase Inhibitor (IC₅₀ = 0.75 nM vs. Ki = 1 μM)

Structure-activity relationship (SAR) studies clearly demonstrate that the full (19-29) sequence is required for high-potency inhibition of the (Ca²⁺-Mg²⁺)-ATPase. The shorter fragment, glucagon (22-29), exhibits dramatically reduced potency and efficacy, highlighting the critical importance of the N-terminal residues within the (19-29) fragment [1]. Glucagon (19-29) is over 1000-fold more potent than the (22-29) fragment [2].

Ca²⁺-ATPase Enzyme inhibition SAR Potency comparison Glucagon fragments

Functional Synergy with Glucagon (1-29) in Cardiac Inotropy

The positive inotropic effect of glucagon (1-29) on the heart is not a direct action but requires its prior conversion to glucagon (19-29) [1]. The two fragments work in concert: glucagon (1-29) provides a cAMP signal, while glucagon (19-29) modulates calcium handling to produce a net positive inotropic effect [1]. This unique synergy is not observed with other glucagon fragments or analogs.

Cardiac contractility Inotropy Glucagon signaling Cardiovascular research

Enhanced Stability Compared to Full-Length Glucagon in Circulation

Glucagon (19-29) exhibits distinct stability and receptor selectivity profiles compared to the full-length glucagon (1-29) peptide. Systematic evaluations of glucagon fragments indicate that the truncated (19-29) fragment possesses improved stability [1]. Furthermore, its receptor binding profile is distinct, acting on specific recognition sites independent of the classic glucagon receptor [2].

Peptide stability Pharmacokinetics Proteolysis Half-life

Top Research Applications for Glucagon (19-29) (CAS 64790-15-4) Based on Verified Differentiation Data


Dissecting cAMP-Independent Glucagon Receptor Signaling Pathways

For studies aiming to separate the classic Gs/cAMP pathway of glucagon from alternative signaling cascades, glucagon (19-29) is an indispensable tool. As established, it is 'totally ineffective in activating adenylate cyclase' [1]. This allows researchers to specifically investigate the glucagon receptor's coupling to pathways such as the Gs-mediated inhibition of the plasma membrane Ca²⁺ pump, which glucagon (19-29) potently inhibits with an IC₅₀ of 0.75 nM [2].

Investigating the Paracrine Regulation of Insulin Secretion in Pancreatic Islets

Glucagon (19-29) is a key endogenous regulator of islet physiology, acting as a local inhibitor of insulin release [1]. With its remarkable potency (ID₅₀ = 1 pM) in suppressing glucose- and GLP-1-stimulated insulin secretion from MIN6 β-cells, it serves as a precise molecular probe to study the negative feedback loops within the pancreatic islet and the specific role of the α-cell-derived peptide in modulating β-cell function [2].

Deciphering the Mechanisms of Glucagon's Cardiotonic Effects

Research into the positive inotropic action of glucagon on the heart necessitates the use of glucagon (19-29). Studies have demonstrated that full-length glucagon must be processed into glucagon (19-29) to exert its cardiotonic effect, with the combination of the two peptides yielding a 45% synergistic increase in contractility [1]. Therefore, glucagon (19-29) is essential for reconstituting and studying the complete, physiologically relevant glucagon-mediated inotropic response in cardiac cell models.

Structure-Activity Relationship (SAR) Studies on Glucagon-Derived Peptides

Glucagon (19-29) serves as a critical reference compound in SAR studies aimed at understanding the biological functions of different glucagon domains. Its high potency on the Ca²⁺-ATPase (IC₅₀ = 0.75 nM) and insulin secretion (ID₅₀ = 1 pM) provides a clear benchmark against which the activity of other fragments, such as the much weaker glucagon (22-29) (Ki = 1 μM), can be quantitatively compared [1]. This allows for the precise mapping of functional epitopes within the glucagon sequence.

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